molecular formula C17H17N6O8P-2 B1262987 N-Adenylylanthranilate

N-Adenylylanthranilate

Cat. No. B1262987
M. Wt: 464.3 g/mol
InChI Key: VRPRDYILQKJWNN-XNIJJKJLSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

N-adenylylanthranilate is dianion of N-adenylylanthranilic acid arising from deprotonation of the carboxy and phosphoramidate OH groups;  major species at pH 7.3. It is a hydroxy monocarboxylic acid anion and an organic phosphoramidate anion. It is a conjugate base of a N-adenylylanthranilic acid.

Scientific Research Applications

  • Biotechnological Production : N-Methylanthranilate, a derivative of N-Adenylylanthranilate, is used as a precursor for bioactive compounds such as anticancer alkaloids and as a building block for peptide-based drugs. Its production through fermentation using engineered Corynebacterium glutamicum has been explored. This approach provides a more sustainable and cost-effective method compared to chemical synthesis, especially for pharmaceutical applications (Walter et al., 2020).

  • Plant Defense Mechanisms : Research on maize has identified methyltransferases, specifically Anthranilic Acid Methyltransferase1 (AAMT1), that are responsible for methylating anthranilic acid, which is involved in the plant's defense against herbivores. This suggests the potential for genetic engineering to enhance crop resistance to pests (Köllner et al., 2010).

  • Phytoalexin Biosynthesis : In Dianthus caryophyllus (carnation) cell cultures, the response to pathogens includes the accumulation of N-benzoyl-4-methoxyanthranilic acid, a phytoalexin. Enzymes like benzoyl-CoA:anthranilate N-benzoyltransferase, which catalyze the N-benzoylation of anthranilate, play a crucial role in this defense mechanism (Reinhard & Matern, 1989).

  • Microbial Synthesis of Derivatives : Escherichia coli strains have been engineered for the synthesis of anthranilate derivatives such as N-methylanthranilate. These compounds have applications in flavors, fragrances, and possess biological functions like antinociceptive and analgesic activities (Lee et al., 2019).

  • Antioxidant and Antigenotoxic Activities : Avenanthramides, which are substituted N-cinnamoylanthranilic acids found in oats, have shown significant antioxidant and antigenotoxic activities. These properties indicate potential health benefits and therapeutic applications (Lee-Manion et al., 2009).

  • Siderophore Biosynthesis : In microbial siderophore biosynthesis, enzymes like aryl acid adenylating enzymes utilize anthranilic acid. These enzymes are key in the production of siderophores, which are crucial for iron uptake in bacteria. Understanding these enzymes can lead to new antibacterial strategies (Neres et al., 2008).

  • Fluorescent Nucleotide Analogs : Anthraniloyladenosine derivatives have been used as fluorescent analogs for nucleotides, aiding in the study of nucleotide-protein interactions and enzyme mechanisms (Hiratsuka, 1983).

  • Biopharmaceutical Analysis : In the biopharmaceutical industry, the analysis of N-glycosylation patterns is crucial for ensuring drug efficacy and safety. Methods using anthranilic acid as a fluorescent label have been developed for the detailed analysis of N-glycans in biopharmaceuticals (Higel et al., 2013).

  • Potential Biocatalysts : The adenylation domain of NRPS-like proteins has been explored for engineering towards substrates like anthranilate. These engineered domains can potentially serve as biocatalysts for the production of various aldehydes, expanding the toolkit for synthetic biology applications (Wang & Zhao, 2014).

properties

Product Name

N-Adenylylanthranilate

Molecular Formula

C17H17N6O8P-2

Molecular Weight

464.3 g/mol

IUPAC Name

2-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]amino]benzoate

InChI

InChI=1S/C17H19N6O8P/c18-14-11-15(20-6-19-14)23(7-21-11)16-13(25)12(24)10(31-16)5-30-32(28,29)22-9-4-2-1-3-8(9)17(26)27/h1-4,6-7,10,12-13,16,24-25H,5H2,(H,26,27)(H2,18,19,20)(H2,22,28,29)/p-2/t10-,12-,13-,16-/m1/s1

InChI Key

VRPRDYILQKJWNN-XNIJJKJLSA-L

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)[O-])NP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])NP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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